3-Heptanone, oxime
Overview
Description
3-Heptanone, oxime is an organic compound belonging to the class of oximes. Oximes are characterized by the presence of the functional group RR’C=N−OH, where R and R’ can be hydrogen or organic side-chains. This compound is derived from 3-Heptanone, a seven-carbon ketone. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
3-Heptanone, oxime can be synthesized through the condensation of 3-Heptanone with hydroxylamine. The general reaction involves the following steps:
Condensation Reaction: 3-Heptanone reacts with hydroxylamine to form this compound. [ \text{CH}_3(\text{CH}_2)_3\text{COC}_2\text{H}_5 + \text{NH}_2\text{OH} \rightarrow \text{CH}_3(\text{CH}_2)_3\text{C=N−OH} + \text{H}_2\text{O} ]
Reaction Conditions: This reaction typically occurs under mild acidic or neutral conditions to facilitate the formation of the oxime.
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
3-Heptanone, oxime undergoes several types of chemical reactions, including:
Beckmann Rearrangement: This reaction involves the conversion of oximes to amides under acidic conditions. For this compound, the reaction can be represented as[ \text{CH}_3(\text{CH}_2)_3\text{C=N−OH} \xrightarrow{\text{H}^+} \text{CH}_3(\text{CH}_2)_3\text{CONH}_2 ]
Reduction: Oximes can be reduced to amines using reagents such as sodium amalgam or hydrogenation. For this compound, the reduction yields 3-Heptanamine.
Hydrolysis: Under acidic or basic conditions, oximes can be hydrolyzed back to their corresponding ketones and hydroxylamine.
Common reagents used in these reactions include acids (e.g., hydrochloric acid), reducing agents (e.g., sodium amalgam), and bases (e.g., sodium hydroxide).
Scientific Research Applications
3-Heptanone, oxime has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of amides and other nitrogen-containing compounds.
Biology: Studies have explored its role in metabolic pathways and its interactions with biological molecules.
Medicine: Oximes, in general, are known for their potential as antidotes for organophosphate poisoning. This compound may have similar applications due to its structural properties.
Industry: It is used in the production of fragrances and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Heptanone, oxime involves its interaction with molecular targets such as enzymes and receptors. For instance, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation occurs through the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the regeneration of the active enzyme.
Comparison with Similar Compounds
3-Heptanone, oxime can be compared with other oximes such as:
Acetone oxime: Similar in structure but derived from acetone.
Butanone oxime: Derived from butanone and used in similar applications.
Cyclohexanone oxime: Known for its use in the production of caprolactam, a precursor to nylon.
The uniqueness of this compound lies in its specific structural properties and its applications in various fields, distinguishing it from other oximes.
Properties
IUPAC Name |
(NZ)-N-heptan-3-ylidenehydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-3-5-6-7(4-2)8-9/h9H,3-6H2,1-2H3/b8-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCWWHOADHLWNC-FPLPWBNLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=NO)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C(=N\O)/CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2108-81-8 | |
Record name | NSC73175 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73175 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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